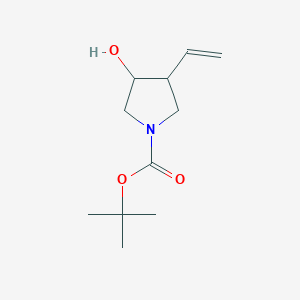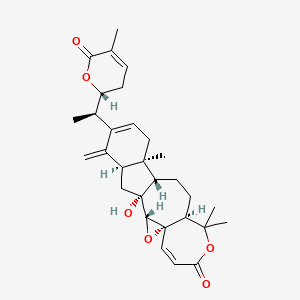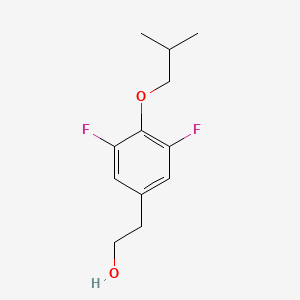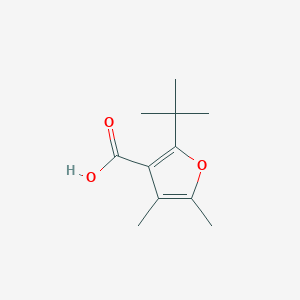![molecular formula C26H29Cl2N5O2S B13081777 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)
1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a chlorophenyl group, and a diethylaminoethyl carbamoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the chlorophenyl and diethylaminoethyl carbamoyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
化学反应分析
1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride can be compared with other compounds that share similar structural motifs:
Thieno[2,3-c]pyrazole derivatives: These compounds have a similar core structure and may exhibit comparable chemical reactivity and biological activity.
Chlorophenyl-containing compounds: The presence of the chlorophenyl group can influence the compound’s reactivity and interactions with biological targets.
Diethylaminoethyl carbamoyl derivatives: Compounds with this functional group may share similar pharmacological properties and applications.
属性
分子式 |
C26H29Cl2N5O2S |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H28ClN5O2S.ClH/c1-4-31(5-2)15-14-28-24(33)18-6-10-20(11-7-18)29-25(34)23-16-22-17(3)30-32(26(22)35-23)21-12-8-19(27)9-13-21;/h6-13,16H,4-5,14-15H2,1-3H3,(H,28,33)(H,29,34);1H |
InChI 键 |
DONFFQXCHUQPIC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)







![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)



![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
